REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].FC(F)(F)C([N:11]1[CH2:17][CH2:16][C:15]2[CH:18]=[C:19]([NH:22][C:23](=[O:25])[CH3:24])[CH:20]=[CH:21][C:14]=2[CH2:13][CH2:12]1)=O>O.CO.C1COCC1>[CH2:13]1[C:14]2[CH:21]=[CH:20][C:19]([NH:22][C:23](=[O:25])[CH3:24])=[CH:18][C:15]=2[CH2:16][CH2:17][NH:11][CH2:12]1 |f:0.1.2|
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
N-[3-(2,2,2-Trifluoro-acetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl]-acetamide
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N1CCC2=C(CC1)C=C(C=C2)NC(C)=O)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with brine and dichloromethane
|
Type
|
CUSTOM
|
Details
|
the organic fraction was dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Name
|
|
Type
|
product
|
Smiles
|
C1CNCCC2=C1C=CC(=C2)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 125.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |